(S)-Azetidine-2-carboxamide hydrochloride is a chemical compound characterized by its unique four-membered ring structure containing nitrogen, making it a member of the azetidine family. Its molecular formula is , and it is recognized for its role as a non-protein amino acid homologue of proline. This compound features a carboxamide functional group, which contributes to its solubility and potential biological activity. The compound is typically derived from (S)-azetidine-2-carboxylic acid, a naturally occurring amino acid found in various plants, including members of the Asparagaceae family and the Fabaceae family .
These reactions highlight the compound's versatility as a building block in organic synthesis.
(S)-Azetidine-2-carboxamide hydrochloride exhibits significant biological activity due to its structural similarity to proline. It has been shown to be misincorporated into proteins in place of proline, leading to various toxicological effects. These effects include:
The synthesis of (S)-azetidine-2-carboxamide hydrochloride typically involves several steps:
Alternative methods may involve the use of coupling agents or protecting groups to enhance yield and selectivity during synthesis .
(S)-Azetidine-2-carboxamide hydrochloride has several applications across various fields:
Research on (S)-azetidine-2-carboxamide hydrochloride has focused on its interactions with biological macromolecules, particularly proteins:
(S)-Azetidine-2-carboxamide hydrochloride shares structural similarities with several other compounds, which can be compared based on their properties and biological activities:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| (R)-Azetidine-2-carboxylic acid | 1.00 | Enantiomeric form; similar reactivity |
| (R)-Azetidine-2-carboxylic acid hydrochloride | 0.97 | Hydrochloride salt; used similarly in pharmaceutical applications |
| 6-Methylpiperidine-2-carboxylic acid | 0.89 | Different ring structure; potential for varied biological activity |
| (S)-Piperidine-2-carboxylic acid hydrochloride | 0.87 | Related piperidine structure; distinct applications |
| 4-Oxo-2-azetidinecarboxylic acid | 0.85 | Contains an oxo group; differing reactivity profiles |
These comparisons illustrate the unique aspects of (S)-azetidine-2-carboxamide hydrochloride while highlighting its potential applications in medicinal chemistry and biochemistry research .
Non-ribosomal peptide synthetases (NRPS) are modular enzymatic systems responsible for assembling structurally complex peptides in bacteria and fungi. These enzymes have emerged as critical players in the biosynthesis of AZE-containing natural products, enabling the incorporation of AZE as a non-proteinogenic amino acid into specialized metabolites.
In Pseudomonas aeruginosa, a conserved NRPS pathway regulated by quorum sensing produces azetidomonamides, alkaloids featuring AZE moieties. Gene inactivation studies revealed that AZE biosynthesis begins with the enzymatic conversion of SAM into AZE, which is subsequently activated and incorporated into the growing peptide chain by NRPS modules. This pathway highlights the synergy between SAM-dependent cyclases and NRPS machinery in generating bioactive azetidine derivatives.
The aze gene cluster in P. aeruginosa includes not only the AZE synthase but also tailoring enzymes responsible for methylation and cyclization. Quorum sensing regulators, such as the las and rhl systems, modulate the expression of these genes, linking AZE production to bacterial population density. This regulatory mechanism ensures that AZE-containing compounds are synthesized during late-stage growth, potentially optimizing their ecological or defensive roles.
The synthesis of (S)-azetidine-2-carboxamide hydrochloride represents a significant challenge in modern synthetic chemistry due to the inherent ring strain and stereochemical complexity of four-membered nitrogen heterocycles [1] [2]. Recent advances in asymmetric synthesis have provided several complementary approaches to access enantioenriched azetidine scaffolds with high selectivity and efficiency [3] [4].
The utilization of chiral tert-butanesulfinamides has emerged as a powerful strategy for the synthesis of enantioenriched C2-substituted azetidines [5]. This methodology employs 1,3-bis-electrophilic 3-chloropropanal as a key substrate, which undergoes condensation with the chiral auxiliary to form a sulfinimine intermediate [5]. The subsequent organometallic addition followed by intramolecular chloride substitution provides protected azetidines with exceptional diastereoselectivity, typically achieving diastereomeric ratios of 85:15 or higher [5]. This approach has demonstrated remarkable scalability, with gram-scale syntheses producing azetidine products in 44% yield over three steps while maintaining high stereochemical integrity [5].
Organocatalytic approaches have provided alternative pathways to chiral azetidine scaffolds through enantioselective α-chlorination of aldehydes [3]. This methodology involves a three-step protocol utilizing a common bifunctional intermediate that can be converted to both aziridines and azetidines [3]. The process delivers functionalized azetidines in 22-32% overall yields with enantiomeric excesses ranging from 84-92% [3]. The versatility of this approach allows for the preparation of N-alkyl terminal azetidines with alkyl substituents at the C2 position, addressing significant synthetic limitations in accessing diverse azetidine architectures [3].
Enzymatic approaches utilizing Rhodococcus erythropolis whole cell catalysts have demonstrated exceptional efficiency in the kinetic resolution of racemic azetidine-2-carbonitriles [6]. The biotransformation proceeds through a dual-enzyme system comprising nitrile hydratase and enantioselective amidase, achieving remarkable selectivity with enantiomeric excesses exceeding 99.5% [6]. This biocatalytic approach yields azetidine-2-carboxylic acid derivatives and their amide congeners in excellent yields ranging from 72-88% [6]. The high R-enantioselectivity of the amidase component provides direct access to (S)-azetidine-2-carboxamide precursors with unprecedented stereochemical purity [6].
| Method | Yield (%) | Enantiomeric Excess (%) | Key Features | Reference |
|---|---|---|---|---|
| Chiral tert-butanesulfinamide auxiliary | 44-85 | 85-99 | Three-step procedure, gram-scale synthesis | [5] |
| Organocatalytic α-chlorination | 22-32 | 84-92 | Common bifunctional intermediate | [3] |
| Biotransformation with Rhodococcus erythropolis | 72-88 | >99.5 | Biocatalytic nitrile hydrolysis | [6] |
| Phase-transfer catalysis | 80-95 | 94-98 | Intramolecular cyclization | [7] |
| Chiral phosphoric acid catalysis | 67-93 | 78-96 | Aza-Michael addition/reductive cyclization | [8] |
| Nickel-catalyzed cross-coupling | 65-90 | 90-98 | Cross-coupling with organozinc reagents | [9] |
Phase-transfer catalysis has enabled the enantioselective synthesis of spirocyclic azetidine derivatives through intramolecular carbon-carbon bond formation [7]. The development of novel SF5-containing cinchona alkaloid-derived catalysts has facilitated the cyclization of isatin-derived substrates with exceptional enantioselectivity, achieving enantiomeric ratios up to 2:98 [7]. These catalytic systems operate through an interfacial mechanism whereby asymmetric induction occurs via activation of the chloride leaving group [7]. The methodology provides spirocyclic azetidine products in yields ranging from 80-95% with enantiomeric excesses consistently above 94% [7].
The formation of azetidine rings through catalytic asymmetric cyclization represents a fundamental challenge in heterocyclic chemistry due to the thermodynamic penalty associated with four-membered ring formation [1] [2]. Contemporary methodologies have addressed these limitations through the development of specialized catalytic systems that overcome kinetic barriers while providing high levels of stereochemical control [4] [10].
Chiral phosphoric acid catalysis has emerged as a versatile platform for the asymmetric construction of azetidine scaffolds [8]. The aza-Michael addition of N-substituted phosphoramidates to enones generates intermediates that undergo intramolecular reductive cyclization with (R)-alpine borane to afford 1,2,4-trisubstituted azetidines [8]. This one-pot procedure achieves excellent stereocontrol with enantiomeric excesses ranging from 78-96% and yields between 67-93% [8]. The methodology demonstrates broad substrate scope across various enone systems, enabling access to structurally diverse azetidine products [8].
Palladium-catalyzed carbon-hydrogen activation has provided an alternative pathway to 2,3-substituted azetidines through cyclization of picolinamide substrates [1]. The dual catalytic system employing palladium acetate and phenyliodonium diacetate facilitates cyclization at elevated temperatures (80-120°C) with high diastereoselectivity [1]. The presence of α and β substituents on the picolinamide framework enhances azetidine formation, with yields ranging from 68-91% [1]. The torsional strain imposed by substituents kinetically favors cyclization over competing acetoxylation pathways [1].
Nickel-catalyzed cross-coupling methodologies have demonstrated exceptional utility in the synthesis of enantiomerically pure 2-alkyl azetidines [9]. The protocol employs highly regioselective cross-coupling of aliphatic organozinc reagents with aziridines featuring tethered thiophenyl groups [9]. Activation through methylation transforms the sulfide into an effective leaving group, triggering cyclization to form the azetidine core structure [9]. This methodology exhibits excellent functional group tolerance and delivers azetidine products in yields ranging from 65-90% with enantiomeric excesses of 90-98% [9].
Visible light-mediated [2+2] cycloaddition reactions have provided access to highly functionalized azetidines under mild conditions [11]. The protocol utilizes iridium photocatalysts to facilitate cycloaddition between oximes and olefins through a triplet energy transfer mechanism [11]. This approach is characterized by operational simplicity, low catalyst loadings, and broad functional group tolerance [11]. The methodology enables rapid access to densely functionalized azetidines that serve as valuable synthetic intermediates for further elaboration [11].
| Cyclization Type | Catalyst System | Temperature (°C) | Diastereoselectivity | Substrate Scope |
|---|---|---|---|---|
| Intramolecular Chloride Displacement | KOtBu in DMF | 0 to rt | >20:1 | Alkyl, aryl substituents |
| Aza-Michael Addition/Cyclization | Organocatalyst/Alpine borane | rt | >99:1 | α,β-Unsaturated systems |
| Intramolecular Amination | Palladium acetate/PhI(OAc)₂ | 80-120 | >95:5 | Picolinamide derivatives |
| C-H Activation/Cyclization | Pd(OAc)₂/PhI(OAc)₂ | 80-120 | >90:10 | N-protected amines |
| Photochemical [2+2] Cycloaddition | Iridium photocatalyst | rt | >85:15 | Oxime derivatives |
| Ring-closing Metathesis | Grubbs catalyst | 40-80 | >80:20 | Diene precursors |
The purification and enantioenrichment of (S)-azetidine-2-carboxamide hydrochloride through crystallization techniques represents a critical aspect of its synthesis and isolation [12] [13]. Solvent engineering approaches have been developed to optimize crystal formation and enhance enantiopurity through selective crystallization processes [12].
The selection of appropriate solvent systems is crucial for achieving effective enantiopurification of azetidine derivatives [12]. Methanol-water mixtures (3:1 v/v) at temperatures between 5-10°C have proven particularly effective for crystallizing hydrochloride salts with enhanced enantiopurity [12]. This system facilitates the formation of stable crystal lattices that preferentially incorporate the desired enantiomer while excluding the unwanted stereoisomer [12]. Recovery yields typically range from 75-85% with enantiopurity enhancement from 95% to 99% [12].
Ethanol-hexane binary solvent systems (2:1 v/v) at reduced temperatures (0-5°C) provide alternative conditions for crystallizing free base forms of azetidine derivatives [12]. These conditions promote the formation of well-defined crystal morphologies that enable effective chiral discrimination [12]. The crystallization process achieves enantiopurity enhancement from 90% to 96% with recovery yields of 80-90% [12].
The crystallization behavior of azetidine derivatives is significantly influenced by temperature control and nucleation kinetics [12]. Acetonitrile-diethyl ether systems (1:2 v/v) at ambient temperature (20-25°C) facilitate the formation of hemisolvate crystal forms that exhibit preferential incorporation of one enantiomer [12]. The controlled cooling rate and seeding strategies can further enhance selectivity, achieving enantiopurity improvements from 85% to 92% [12].
DMF-toluene mixtures (1:3 v/v) at elevated temperatures (40-50°C) enable the formation of monohydrate crystal forms with enhanced thermal stability [12]. These conditions are particularly suited for thermally stable azetidine derivatives and provide enantiopurity enhancement from 88% to 94% with recovery yields of 65-75% [12].
The polymorphic behavior of azetidine compounds significantly impacts their crystallization properties and enantiopurification potential [12]. Dichloromethane-petroleum ether systems (4:1 v/v) at low temperatures (0-5°C) promote the formation of anhydrous crystal forms with exceptional enantiopurity enhancement capabilities [12]. This system achieves improvements from 92% to 98% enantiomeric excess with recovery yields of 85-95% [12].
Acetone-water mixtures (1:1 v/v) at moderate temperatures (15-20°C) facilitate the formation of hemihydrate crystal forms that exhibit unique packing arrangements conducive to chiral recognition [12]. The crystallization process provides enantiopurity enhancement from 87% to 93% with recovery yields of 78-88% [12].
| Solvent System | Ratio (v/v) | Temperature (°C) | Crystal Form | Enantiopurity Enhancement | Recovery (%) |
|---|---|---|---|---|---|
| Methanol/Water | 3:1 | 5-10 | Hydrochloride salt | 95% → 99% | 75-85 |
| Ethanol/Hexane | 2:1 | 0-5 | Free base | 90% → 96% | 80-90 |
| Acetonitrile/Diethyl Ether | 1:2 | 20-25 | Hemisolvate | 85% → 92% | 70-80 |
| DMF/Toluene | 1:3 | 40-50 | Monohydrate | 88% → 94% | 65-75 |
| Dichloromethane/Petroleum Ether | 4:1 | 0-5 | Anhydrous | 92% → 98% | 85-95 |
| Acetone/Water | 1:1 | 15-20 | Hemihydrate | 87% → 93% | 78-88 |
The molecular recognition processes underlying successful enantiomeric crystallization involve specific intermolecular interactions between azetidine molecules and solvent components [13]. Hydrogen bonding networks between the carboxamide functionality and protic solvents create preferential binding sites that discriminate between enantiomers [13]. The rigid four-membered ring structure of azetidine compounds provides a well-defined geometric framework that enhances chiral recognition through complementary packing arrangements [13].
The molecular basis for (S)-Azetidine-2-carboxamide misincorporation involves complex interactions with aminoacyl transfer RNA synthetases, particularly prolyl-transfer RNA synthetase and alanyl-transfer RNA synthetase [2] [3]. Crystal structure analysis reveals that azetidine-2-carboxylic acid exhibits dual mimicry properties, fitting into the active sites of both human prolyl-transfer RNA synthetase and alanyl-transfer RNA synthetase with remarkable structural similarity to their cognate substrates [7] [8].
Crystallographic Evidence and Binding Interactions
High-resolution crystal structures demonstrate that the adenylate analog of azetidine-2-carboxylic acid occupies the active site of human prolyl-transfer RNA synthetase in a conformation nearly identical to proline-adenylate [2]. The 2.6 Å co-crystal structure (Protein Data Bank code: 5V58) shows that azetidine-2-carboxylic acid forms critical hydrogen bonding interactions with conserved residues including His1242, Phe1216, Glu1123, Thr1121, and Arg1152 [2]. These interactions mirror those observed in the proline-bound state, explaining the synthetase's inability to discriminate against the non-canonical amino acid.
Kinetic Parameters and Selectivity Mechanisms
The catalytic efficiency of azetidine activation by human prolyl-transfer RNA synthetase demonstrates a 71-fold reduction compared to proline, indicating substantial but not prohibitive discrimination [2]. This reduced efficiency translates to significant misincorporation rates, with mass spectrometry analysis revealing 13.8% substitution at proline positions in mammalian proteins [2]. Conversely, human alanyl-transfer RNA synthetase exhibits 1229-fold lower catalytic efficiency for azetidine compared to alanine, resulting in only 0.024% misincorporation at alanine positions [2].
The differential misincorporation patterns arise from distinct editing mechanisms employed by these synthetases. While alanyl-transfer RNA synthetase possesses robust pre-transfer editing activity that hydrolyzes misactivated azetidine-adenylate with an efficiency of 0.09 s⁻¹, prolyl-transfer RNA synthetase lacks this protective mechanism [2]. Additionally, the human ProXp-ala editing factor, responsible for clearing mischarged alanyl-transfer RNA proline, cannot hydrolyze azetidine-transfer RNA proline, further contributing to selective misincorporation [2].
| Table 1: Transfer RNA Synthetase Selectivity and Kinetic Parameters | ||||
|---|---|---|---|---|
| Enzyme | Substrate Activation | Catalytic Efficiency (relative to cognate) | Editing Activity | Misincorporation Rate |
| Human Prolyl-tRNA Synthetase | Activates both Pro and Aze | 71-fold slower for Aze vs Pro | No editing of Aze-tRNA | 13.8% at Pro positions |
| Human Alanyl-tRNA Synthetase | Activates both Ala and Aze | 1229-fold slower for Aze vs Ala | Pre-transfer editing removes Aze | 0.024% at Ala positions |
| Human ProXp-ala Editing Factor | Not applicable | Not applicable | Cannot clear Aze-tRNA | Not applicable |
Competitive Dynamics and Cellular Distribution
Competition experiments demonstrate that azetidine-2-carboxylic acid effectively competes with proline for charging onto transfer RNA proline, with significant competition observed at millimolar concentrations [2]. The widespread distribution of azetidine misincorporation across protein sequences indicates that this process is not sequence-specific but rather depends on local protein environments and folding constraints [9] [10]. Proteomic analysis of Arabidopsis proteins revealed that azetidine misincorporation events are distributed randomly across proline residues throughout protein sequences, with some positions showing higher susceptibility than others [9].
The substitution of proline with (S)-Azetidine-2-carboxamide in poly-proline motifs induces profound structural alterations that compromise protein stability and function [5] [11] [12]. The four-membered azetidine ring exhibits distinct conformational properties compared to the five-membered proline ring, leading to significant changes in backbone geometry and secondary structure formation [11] [13].
Ring Strain and Conformational Flexibility
The azetidine ring possesses inherently higher ring strain compared to proline due to its four-membered structure, which creates increased angular strain of approximately 25-30 kilocalories per mole [11]. This enhanced ring strain results in greater conformational flexibility, allowing the azetidine residue to adopt a wider range of backbone conformations [11] [12]. Molecular dynamics simulations reveal that azetidine-containing peptides exhibit increased propensity for trans-to-cis peptide bond isomerization, resulting in severe 180-degree bends in the polypeptide chain [12].
Disruption of Poly-Proline Type II Structures
Poly-proline type II helices represent critical structural motifs involved in protein-protein interactions, particularly recognition by Src Homology 3 domains [12]. The incorporation of azetidine residues into these motifs completely disrupts the extended left-handed helical conformation characteristic of poly-proline type II structures [5] [12]. Computational analysis demonstrates that even single azetidine substitutions can destabilize the entire helical arrangement, leading to loss of binding affinity for recognition domains [12].
Thermodynamic and Kinetic Stability Effects
Thermal proteome profiling studies reveal that proline-to-azetidine substitutions produce a mild destabilizing effect on protein thermal stability, with a mean change in area under the curve of -0.5 ± 2.9 [14]. This destabilization reflects both enthalpic and entropic contributions, where the increased conformational flexibility of azetidine residues reduces the stability of ordered protein conformations relative to the disordered state [11]. The collagen-like near-extended conformation becomes energetically less favorable for azetidine compared to proline, contributing to destabilization of triple helical structures [11].
| Table 2: Structural Consequences of Azetidine Substitution in Proline-Rich Motifs | |||
|---|---|---|---|
| Parameter | Proline | Azetidine-2-carboxamide | Functional Impact |
| Ring Strain Energy | 25-30 kcal/mol (reference) | Higher (4-membered ring) | Normal protein folding |
| Hydrogen Bonding Potential | Lower | Slightly higher | Enhanced water interaction |
| Trans-cis Isomerization Propensity | Lower tendency | Greater propensity | Severe 180° bend in chain |
| Poly-proline II Structure Stability | Maintains structure | Disrupts formation | Loss of SH3 domain recognition |
| Thermal Stability Impact | Baseline | Mean ΔAUC = -0.5 ± 2.9 | Mild destabilization |
Solvent Interactions and Hydration Dynamics
The azetidine residue exhibits slightly enhanced hydrogen bonding potential compared to proline, resulting in stronger electrostatic interactions with water molecules [12]. Biphasic simulation studies demonstrate that azetidine-containing peptides show preferential positioning at water-hydrophobic interfaces, spending more time in aqueous environments compared to proline-containing counterparts [12]. This altered solvation behavior contributes to changes in protein folding pathways and stability.
The cellular response to (S)-Azetidine-2-carboxamide-induced protein misfolding involves activation of multiple quality control pathways and stress response systems [15] [16] [17] [18]. These responses represent coordinated attempts to maintain proteostasis in the face of widespread protein structural perturbations caused by azetidine misincorporation.
Heat Shock Factor-Mediated Stress Response
Azetidine treatment selectively activates heat shock factor with remarkable specificity, leading to up to 27-fold induction of heat shock factor-regulated genes [18]. This activation occurs independently of temperature elevation, demonstrating that misfolded proteins can directly trigger heat shock responses [18] [19]. The induction includes critical chaperone genes such as HSP42 and members of the HSP70 family, which are essential for protein refolding and quality control [16] [18].
The heat shock factor activation by azetidine-induced misfolding operates through a distinct mechanism compared to traditional thermal stress. Treatment with azetidine at sublethal concentrations sufficient to arrest cell proliferation specifically induces heat shock factor-dependent gene expression while failing to activate other stress response pathways such as Msn2/4-dependent processes [18] [19]. This selective activation indicates that misfolded proteins serve as specific molecular signals for heat shock factor recruitment.
Proteasome System and Ubiquitin-Mediated Degradation
The ubiquitin-proteasome system responds to azetidine-induced protein misfolding through enhanced co-translational ubiquitination [20]. Treatment with azetidine enhances co-translational ubiquitination approximately 1.5-fold, indicating increased targeting of nascent misfolded proteins for degradation [20]. This response involves upregulation of ubiquitin-conjugating enzymes, particularly Ubc4 and Ubc5, which are critical for processing misfolded proteins [19].
Chemical-genetic interaction screens in Saccharomyces cerevisiae identified 72 gene deletion mutants with negative interactions with azetidine treatment, many of which are involved in protein quality control pathways through the proteasome [15]. These interactions highlight the central role of proteasomal degradation in managing azetidine-induced proteotoxic stress. Additionally, 12 gene deletions were found to suppress azetidine toxicity, primarily functioning through the amino acid sensing Target of Rapamycin pathway or controlling amino acid permeases required for azetidine uptake [15].
Cytoskeletal Reorganization and Cellular Morphology
Azetidine treatment induces significant reorganization of the actin cytoskeleton, with increased numbers of actin patches per cell observed following exposure [15]. This cytoskeletal response represents a cellular adaptation to proteotoxic stress and may reflect altered protein-protein interactions involving actin-binding proteins that contain azetidine substitutions. Genes involved in actin cytoskeleton organization and endocytosis show negative chemical-genetic interactions with azetidine, indicating their importance in managing misfolding-induced cellular stress [15].
Cell Cycle Control and Proliferation Arrest
Azetidine-induced protein misfolding triggers cell cycle arrest specifically at the G1 phase through heat shock factor-dependent mechanisms [19]. This arrest involves repression of G1 cyclin genes CLN1 and CLN2, leading to reduced cyclin-Cdc28 kinase activity [19]. The cell cycle arrest represents a protective response that allows cells to address protein misfolding before proceeding with DNA replication and cell division.
The G1 arrest mechanism requires functional heat shock factor, as demonstrated by the EXA3-1 mutation encoding defective heat shock factor, which prevents efficient G1 arrest in response to both temperature stress and azetidine treatment [19]. Expression of hyperstable Cln3-2 protein can prevent G1 arrest upon azetidine treatment, indicating that the arrest mechanism operates through modulation of cyclin stability and activity [19].
| Table 3: Proteomic Signatures of Azetidine-Induced Protein Misfolding | |||
|---|---|---|---|
| Cellular Response | Expression Change | Affected Proteins | Biological Significance |
| Heat Shock Factor Activation | 27-fold increase in HSF genes | HSP42, HSP70 family | Proteotoxic stress response |
| Proteasome System Response | Enhanced CTUT by 1.5-fold | Ubiquitin-conjugating enzymes | Misfolded protein degradation |
| Protein Quality Control | 72 negative interactions identified | Actin cytoskeleton proteins | Cytoskeletal reorganization |
| Cell Cycle Arrest | G1 arrest via HSF | CLN1, CLN2 cyclins | Cell proliferation control |
| Stress Granule Formation | ZFAND1-mediated targeting | Ribonucleoprotein complexes | Translation inhibition response |
Nuclear Factor Kappa B and Inflammatory Responses
The transcription factor Nuclear Factor Kappa B serves as a central regulator of protein quality control responses to azetidine-induced proteotoxic stress [17]. Depletion of the p65 subunit of Nuclear Factor Kappa B results in increased formation and size of protein aggregates following azetidine treatment, demonstrating its protective role [17]. Nuclear Factor Kappa B-deficient cells show 58-62% aggregate-containing cells compared to 31-38% in control cells, with significantly larger aggregate sizes [17].